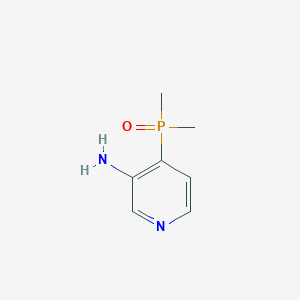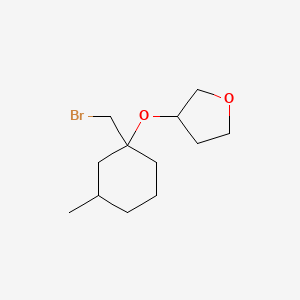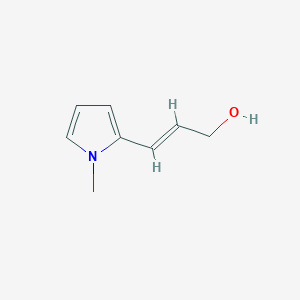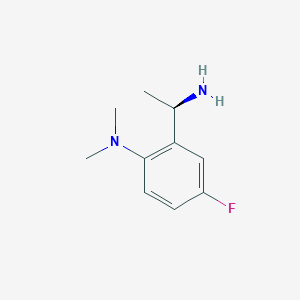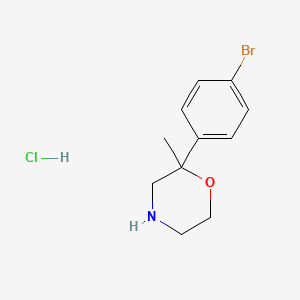
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid, featuring an amino group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form an α,β-unsaturated ester.
Reduction: The resulting product is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group into a halide.
Major Products
Oxidation: Formation of 4-(3,4-dimethylphenyl)butanoic acid.
Reduction: Formation of 4-amino-4-(3,4-dimethylphenyl)butanol.
Substitution: Formation of 4-chloro-4-(3,4-dimethylphenyl)butanoate.
科学的研究の応用
Chemistry
In organic chemistry, Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structure allows it to act as a model substrate in enzymatic assays.
Medicine
Pharmacologically, this compound is investigated for its potential as a drug precursor. Its structural similarity to certain bioactive molecules makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 4-amino-4-phenylbutanoate: Lacks the dimethyl substitution on the phenyl ring, resulting in different steric and electronic properties.
Ethyl 4-amino-4-(3,4-dimethylphenyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate: Positional isomer with dimethyl groups at different positions on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can result in distinct reactivity patterns and biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential applications and unique characteristics
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
methyl 4-amino-4-(3,4-dimethylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-9-4-5-11(8-10(9)2)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3 |
InChIキー |
BKKVRAMHSYQTAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CCC(=O)OC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


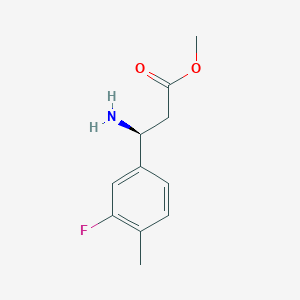

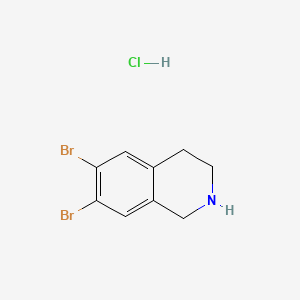
aminehydrochloride](/img/structure/B13545525.png)
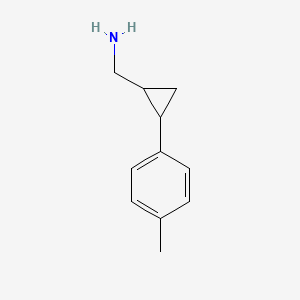

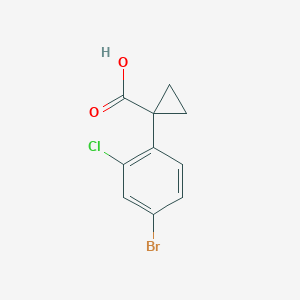
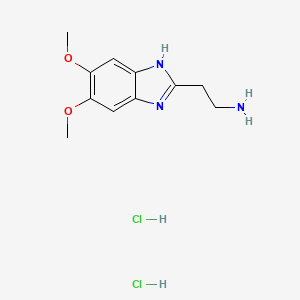
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
